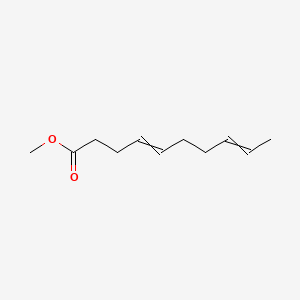

Methyl deca-4,8-dienoate

Descripción

Significance of Methyl deca-4,8-dienoate as a Dienoic Ester in Organic Chemistry

Dienoic esters, including methyl deca-4,8-dienoate, are a class of organic compounds that are significant for their versatile reactivity and presence in various natural products. numberanalytics.comnumberanalytics.com Their importance in organic chemistry is rooted in their utility as intermediates for synthesizing more complex molecules. numberanalytics.com The two double bonds within their structure allow for a variety of chemical transformations, such as oxidation, reduction, and substitution reactions. This reactivity makes them valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

Furthermore, many dienoic esters exhibit biological activity, serving as pheromones in insects, for instance. oup.commdpi.comencyclopedia.pubresearchgate.net This has led to their use in pest management strategies, where they can be used to monitor and control insect populations. oup.com The specific geometry and position of the double bonds are often crucial for their biological function. openagrar.de

Historical Development of Research on Dienoic Esters and Related Fatty Acid Derivatives

Research into fatty acids and their derivatives has a long history, with early studies focusing on their isolation from natural sources and the elucidation of their structures. The investigation of dienoic fatty acids gained momentum with the development of analytical techniques like spectrophotometry in the mid-20th century, which enabled the study of their oxidation and other chemical properties. acs.org

A significant milestone in the field was the first synthesis of all four geometric isomers of a dienoic ester, methyl deca-2,4-dienoate, which was a crucial step in understanding the relationship between stereochemistry and physical and physiological properties. researchgate.net This foundational work paved the way for more complex syntheses and the identification of naturally occurring dienoic esters.

The discovery of dienoic esters as insect pheromones in the latter half of the 20th century opened up new avenues of research. oup.comresearchgate.netresearchgate.net This led to the development of stereoselective synthetic methods to produce specific isomers for biological testing and application in agriculture. researchgate.netresearchgate.netresearchgate.net The ongoing development of advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, continues to refine the synthesis of dienoic esters with high stereochemical purity. pnas.orgresearchgate.net

Structural Features of Methyl deca-4,8-dienoate and their Influence on Chemical Reactivity

The chemical behavior of methyl deca-4,8-dienoate is directly influenced by its key structural components: a ten-carbon chain, a methyl ester group, and two carbon-carbon double bonds at the 4th and 8th positions.

| Property | Value |

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | methyl (4E,8E)-deca-4,8-dienoate |

| CAS Number | 1191-03-3 |

| Data sourced from PubChem CID 6428540 nih.gov |

Non-Conjugated Dienyl System Characteristics

Unlike some other dienoic esters, the double bonds in methyl deca-4,8-dienoate are not conjugated. This separation of the π-systems means that the double bonds generally react independently of one another. The reactivity at each double bond is typical of an isolated alkene, undergoing reactions such as hydrogenation, halogenation, and epoxidation. The presence of two reactive sites, however, allows for the potential for selective reactions at one double bond over the other, depending on the reaction conditions and the steric and electronic environment around each double bond.

Stereochemical Isomerism within Methyl deca-4,8-dienoate

The presence of two double bonds in methyl deca-4,8-dienoate gives rise to the possibility of stereoisomerism. Each double bond can exist in either an E (trans) or Z (cis) configuration, leading to four possible geometric isomers: (4E,8E), (4E,8Z), (4Z,8E), and (4Z,8Z). thegoodscentscompany.com The specific stereoisomer can have a profound impact on the molecule's physical properties and biological activity. For example, in many insect pheromones that are dienoic esters, only one specific stereoisomer is active. openagrar.de The synthesis of a specific stereoisomer of methyl deca-4,8-dienoate requires stereocontrolled synthetic methods. researchgate.net

Overview of Current Research Trajectories and Challenges

Current research on dienoic esters like methyl deca-4,8-dienoate is largely focused on their synthesis and biological applications. A significant area of investigation is the development of highly stereoselective and efficient synthetic routes to access specific geometric isomers. pnas.orgresearchgate.net This is driven by the need for pure compounds for biological testing and for use as pheromones in integrated pest management programs. oup.com

Another research trajectory involves the discovery and characterization of new dienoic esters from natural sources and the investigation of their biological roles. mdpi.com This includes their function as pheromones, kairomones, and other semiochemicals that mediate interactions between organisms. mdpi.comencyclopedia.pubresearchgate.net

A key challenge in this field is the often complex and low-yielding synthesis of stereoisomerically pure dienoic esters. pnas.org Overcoming this requires the development of novel catalytic systems and synthetic methodologies. Furthermore, elucidating the precise structure-activity relationships for these molecules remains an active area of research, as subtle changes in stereochemistry can lead to significant differences in biological activity. openagrar.de

Structure

3D Structure

Propiedades

IUPAC Name |

methyl deca-4,8-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,7-8H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNYTTXGMNCKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699053 | |

| Record name | Methyl deca-4,8-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-03-3 | |

| Record name | 4,8-Decadienoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl deca-4,8-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Deca 4,8 Dienoate and Its Analogues

Esterification Reactions

Esterification represents a fundamental class of organic reactions for the synthesis of esters, including the commercially significant compound methyl deca-4,8-dienoate. This process typically involves the reaction of a carboxylic acid with an alcohol. Two primary methodologies, acid-catalyzed Fischer esterification and enzymatic transesterification, are prominently employed for the production of this and related dienoic esters.

Acid-Catalyzed Fischer Esterification of Deca-4,8-dienoic Acid

The direct esterification of deca-4,8-dienoic acid with methanol (B129727), facilitated by an acid catalyst, stands as a primary and straightforward route to methyl deca-4,8-dienoate. This classic transformation, known as the Fischer esterification, is an equilibrium-controlled process that requires specific conditions to favor the formation of the desired ester product. byjus.comtamu.edu

The Fischer esterification proceeds through a series of reversible steps involving nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub The generally accepted mechanism for the reaction between deca-4,8-dienoic acid and methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is as follows:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by Methanol : The alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This results in the formation of a tetrahedral intermediate, an oxonium ion. byjus.commasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com This intramolecular or solvent-assisted proton transfer creates a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation : The final step involves the deprotonation of the resulting intermediate by a base (such as water or the alcohol) to yield the final ester, methyl deca-4,8-dienoate, and regenerate the acid catalyst. byjus.com

The entire process is in equilibrium, meaning the reverse reaction, acid-catalyzed hydrolysis of the ester, can also occur. masterorganicchemistry.compressbooks.pub

To achieve high yields of methyl deca-4,8-dienoate, the equilibrium of the Fischer esterification must be shifted towards the products. This is typically accomplished by manipulating key reaction parameters. tamu.edu

Catalysts: Strong mineral acids are the conventional catalysts for Fischer esterification. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used due to their efficacy and availability. masterorganicchemistry.comoperachem.com For the synthesis of methyl deca-4,8-dienoate, concentrated sulfuric acid is a typical choice. The catalyst concentration is a critical variable; for instance, in the esterification of high free fatty acid (FFA) oils, catalyst concentrations are optimized to maximize conversion. rmutk.ac.thresearchgate.netamecj.com

Solvents: In the synthesis of methyl deca-4,8-dienoate, an excess of methanol is often used. This serves a dual purpose: it acts as one of the reactants and as the solvent, and its high concentration helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Chatelier's principle. byjus.comtamu.edu

Temperature Control: The reaction is typically performed at the reflux temperature of the alcohol used, which for methanol is around 65-70°C. operachem.com Heating increases the reaction rate, allowing equilibrium to be reached more quickly. tamu.edu However, temperature must be carefully controlled, as excessively high temperatures can lead to side reactions, especially with polyunsaturated compounds like deca-4,8-dienoic acid. Studies on similar esterifications have shown that an optimal temperature exists for maximizing FFA conversion. rmutk.ac.th

A typical set of optimized parameters for the synthesis of methyl deca-4,8-dienoate is presented in the table below.

| Parameter | Condition |

|---|---|

| Catalyst | Concentrated H₂SO₄ (5–10 mol%) |

| Solvent/Reactant | Excess Methanol |

| Temperature | Reflux (65–70°C) |

| Reaction Time | 6–12 hours |

| Workup | Neutralization with aqueous sodium bicarbonate, followed by extraction |

| Purification | Distillation under reduced pressure |

Mechanistic Pathways of Acid-Catalyzed Approaches

Enzymatic Transesterification Approaches for Dienoic Esters

Enzymatic methods, particularly those employing lipases, offer a greener and more selective alternative to traditional chemical catalysis for the synthesis of esters. nih.govencyclopedia.pubnih.gov These biocatalytic approaches operate under milder reaction conditions and can minimize the formation of by-products. mdpi.com

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for esterification and transesterification reactions. mdpi.comfrontiersin.org They can be used to synthesize a variety of esters, including those from polyunsaturated fatty acids. acs.orgresearchgate.net The transesterification reaction involves the conversion of one ester to another. In the context of producing alkyl decadienoates, this could involve reacting a triglyceride containing decadienoyl chains with an alcohol like methanol.

The general mechanism for lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate. encyclopedia.pubresearchgate.net Lipases from various microbial sources have been successfully used for the synthesis of fatty acid esters. For instance, immobilized lipase (B570770) from Candida antarctica (often sold as Novozym 435) and lipases from Rhizomucor miehei are well-documented for their high efficiency in esterification and transesterification reactions of unsaturated fatty acids. mdpi.comacs.orgnih.gov These enzymes exhibit high stability and can be reused for multiple reaction cycles. acs.org Research has shown that lipases can effectively catalyze the synthesis of esters from various unsaturated fatty acids, achieving high conversion yields under optimized conditions. acs.orgmdpi.com

The success of enzymatic esterification hinges on the selection of a suitable biocatalyst and the optimization of process parameters. naun.org

Biocatalyst Screening: A crucial first step is the screening of various lipases to identify the most active and selective enzyme for the desired transformation. acs.org Lipases exhibit different specificities depending on their source. frontiersin.org For example, some lipases are non-specific, while others are 1,3-specific, meaning they preferentially act on the ester bonds at the sn-1 and sn-3 positions of a triglyceride. frontiersin.org Studies have compared the performance of lipases from sources like Candida rugosa, Pseudomonas fluorescens, Burkholderia cepacia, and Candida antarctica for the esterification of fatty acids. acs.orgcirad.fr For the synthesis of esters from unsaturated fatty acids, lipases like Candida antarctica lipase B (CALB) have shown high conversion rates. cirad.fr The choice of free versus immobilized enzymes is also a key consideration, with immobilized lipases generally offering enhanced stability and reusability. nih.govresearchgate.net

Process Optimization: Once a suitable lipase is identified, the reaction conditions must be optimized to maximize yield and efficiency. Key parameters include:

Temperature: Enzymatic reactions have an optimal temperature range. For many lipases used in ester synthesis, this is typically between 30°C and 60°C. mdpi.comnih.govsci-hub.se

Substrate Molar Ratio: The ratio of the acyl donor (e.g., dienoic acid or its ester) to the alcohol can significantly impact the reaction equilibrium and rate. mdpi.comresearchgate.net

Enzyme Concentration: The amount of lipase used affects the reaction rate. Higher concentrations can lead to faster conversions, but economic feasibility must be considered. mdpi.comresearchgate.net

Water Content/Activity: Water is necessary for enzyme activity, but excess water can promote the reverse reaction (hydrolysis). Controlling water activity is therefore critical, especially in solvent-free systems. acs.org

Solvent: While some reactions are performed solvent-free, the use of organic solvents can sometimes improve substrate solubility and reduce substrate/product inhibition. mdpi.comresearchgate.net

The table below summarizes findings from a study on the optimization of enzymatic transesterification for biodiesel production from salmon oil, which contains polyunsaturated fatty acids, illustrating the impact of various parameters.

| Parameter | Tested Range | Optimal Condition | Resulting Yield |

|---|---|---|---|

| Enzyme Concentration (% w/w) | 5 - 15 | 10 | 87.2% (increased to 94.5% with step-wise methanol addition) |

| Temperature (°C) | 40 - 50 | 45 | |

| Oil/Methanol Molar Ratio | 1:3 - 1:5 | 1:4 | |

| Time (h) | 8 - 24 | 16 |

Lipase-Mediated Synthesis of Related Alkyl Decadienoates

Advanced Carbon-Carbon Bond Formation Strategies

The synthesis of specific isomers of methyl deca-4,8-dienoate and its analogues relies on advanced carbon-carbon bond formation strategies that provide a high degree of control over the geometry of the newly formed double bonds. These methods are essential for accessing conjugated diene systems with the desired E/Z configuration, which is crucial for their biological activity and chemical properties.

Palladium-Catalyzed Alkenylation Reactions for Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, offering high efficiency and stereoselectivity. These reactions are central to the synthesis of conjugated dienoates, allowing for the precise assembly of complex olefinic structures from simpler, well-defined precursors.

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is a highly effective method for constructing dienoates. organic-chemistry.orgillinois.edu This reaction is noted for its high stereoselectivity, enabling the synthesis of all four possible stereoisomers of a given dienoate with excellent isomeric purity. pnas.orgresearchgate.net

Research on analogues like ethyl undeca-2,4-dienoate has demonstrated that the Negishi coupling is uniformly applicable for preparing all stereoisomers in high yields (80-90%) and with stereoselectivity of ≥98%. pnas.orgpnas.org This is achieved by coupling stereodefined alkenylzinc reagents with (E)- or (Z)-β-bromoacrylates. pnas.org The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ in a solvent like tetrahydrofuran (B95107) (THF). The process involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. illinois.edu

A specific protocol for synthesizing isomers of methyl deca-4,8-dienoate involves the preparation of an alkenyl zinc reagent from a corresponding diene, which is then coupled with methyl (E)- or (Z)-β-bromoacrylate. The use of promoters such as cesium fluoride (B91410) (CsF) can enhance selectivity.

Table 1: Negishi Coupling for Dienoate Synthesis

| Parameter | Details |

|---|---|

| Substrates | Alkenyl zinc reagents and methyl (E)- or (Z)-β-bromoacrylate. |

| Catalyst System | Pd(PPh₃)₄ (typically 1-2 mol%) in THF. pnas.org |

| Promoter | Cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (Bu₄NF). |

| Temperature | Typically around 23-60°C. pnas.org |

| Yield | 85–90%. |

| Stereoisomeric Purity | ≥98% for target configurations like (4E,8Z) and (4Z,8E). pnas.org |

The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is another cornerstone of palladium-catalyzed C-C bond formation. thieme-connect.de A key advantage of this method is the high configurational stability of the alkenylboron reagents, which generally translates to excellent preservation of stereochemistry in the final dienoate product. thieme-connect.de

While highly effective for many isomers, the synthesis of certain configurations, such as (2Z,4E)-dienoic esters, can present challenges. pnas.orgresearchgate.net Initial studies reported that Suzuki couplings using conventional bases like alkoxides or carbonates resulted in stereochemical scrambling, yielding the (2Z,4E)-isomer with ≤95% purity. pnas.orgresearchgate.net However, subsequent research demonstrated that the use of milder promoter bases, specifically cesium fluoride (CsF) or tetrabutylammonium fluoride (nBu₄NF), can overcome this limitation. With these promoters, all four stereoisomers of analogues like ethyl undeca-2,4-dienoate can be synthesized with ≥98% selectivity. pnas.orgresearchgate.net

Table 2: Suzuki Coupling Conditions for Stereoselective Dienoate Synthesis

| Parameter | Conventional Method | Improved Method |

|---|---|---|

| Organometallic Reagent | Alkenylboronic acids or esters. thieme-connect.de | Alkenylboronic acids or esters. thieme-connect.de |

| Coupling Partner | (E)- or (Z)-β-haloacrylates. pnas.org | (E)- or (Z)-β-haloacrylates. pnas.org |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄). thieme-connect.de | Palladium complex (e.g., Pd(PPh₃)₄). thieme-connect.de |

| Base | Alkoxides, Carbonates (e.g., Na₂CO₃). pnas.orgthieme-connect.de | Cesium fluoride (CsF) or nBu₄NF. pnas.orgresearchgate.net |

| Selectivity for (Z,E) Isomer | ≤95%. pnas.orgresearchgate.net | ≥98%. pnas.orgresearchgate.net |

The Heck alkenylation reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This method has proven satisfactory for synthesizing specific isomers of conjugated dienoates with high stereopurity.

For instance, the (2E,4E) and (2E,4Z) isomers of ethyl undeca-2,4-dienoate can be prepared in good yields and with ≥98% stereoselectivity using the Heck reaction. pnas.orgresearchgate.net However, the method shows significant limitations for other isomers. The synthesis of the (2Z,4E) isomer via Heck alkenylation is often accompanied by isomerization, resulting in a stereoisomeric purity of ≤95%. pnas.orgresearchgate.net The stereoselectivity of the Heck reaction is highly dependent not only on the reaction conditions but also on the specific structure of the alkene substrate. pnas.org For example, using styrene (B11656) as the alkene partner can lead to ≥98% stereoselectivity for the (2Z,4E) product, highlighting the substrate-dependent nature of the outcome. pnas.org

Table 3: Stereoselectivity of Heck Alkenylation for Ethyl Undeca-2,4-dienoate Isomers

| Target Isomer | Stereoisomeric Purity | Status |

|---|---|---|

| (2E,4E) | ≥98% | Satisfactory. pnas.orgresearchgate.net |

| (2E,4Z) | ≥98% | Satisfactory. pnas.orgresearchgate.net |

Suzuki Coupling in Stereoselective Isomer Synthesis

Olefination Reactions: Wittig, Horner–Wadsworth–Emmons, and Still–Gennari Approaches

Olefination reactions, which convert carbonyl compounds into alkenes, are fundamental strategies for constructing the double bonds in dienoates. The Wittig, Horner–Wadsworth–Emmons (HWE), and Still–Gennari reactions are among the most important methods, each offering different and often complementary stereochemical outcomes. pnas.orgorganic-chemistry.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. organic-chemistry.org Its stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized (or reactive) ylides predominantly produce (Z)-alkenes. organic-chemistry.org By exploiting this dichotomy, Wittig-type olefinations have been successfully used to synthesize all eight geometric isomers of analogues like methyl 2,4,6-decatrienoate. researchgate.net Tandem oxidation-Wittig reactions are also employed, for instance, in the synthesis of methyl (2E,4Z,7Z)-2,4,7-decatrienoate. researchgate.net

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgthieme-connect.com This reaction is generally highly E-selective, providing a reliable route to (E)-alkenes. wikipedia.org However, this inherent selectivity also represents a limitation, as the HWE reaction is often unsuitable for preparing (Z)-isomers with high purity. pnas.orgresearchgate.net While some highly stereoselective examples exist, the reaction often displays selectivities in the 80–95% range, which can be insufficient for certain applications. pnas.org

To address the limitations of the standard HWE reaction, the Still–Gennari olefination was developed as a complementary method that delivers (Z)-alkenes with high stereoselectivity. researchgate.netnumberanalytics.com This modification uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with strong, non-coordinating bases (e.g., KHMDS) in the presence of a crown ether at low temperatures. thieme-connect.comnumberanalytics.commdpi.com The Still-Gennari approach has proven invaluable for accessing Z-unsaturated esters and has been used in tandem with other methods, such as palladium-catalyzed alkenylation, to prepare complex polyenoic esters with ≥98% selectivity for the Z-double bond. pnas.orgresearchgate.net

Table 4: Comparison of Olefination Reactions for Dienoate Synthesis

| Reaction | Typical Reagent | Predominant Stereoselectivity | Key Features |

|---|---|---|---|

| Wittig | Phosphonium ylide | (Z) for non-stabilized ylides; (E) for stabilized ylides. organic-chemistry.org | Versatile for both E and Z isomers depending on ylide structure. researchgate.net |

| Horner–Wadsworth–Emmons (HWE) | Phosphonate carbanion (e.g., from triethyl phosphonoacetate) | (E)-selective. wikipedia.org | Generally high yielding; by-products are water-soluble. wikipedia.org |

| Still–Gennari | Phosphonate with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) | (Z)-selective. thieme-connect.comnumberanalytics.com | Requires strong base (KHMDS) and low temperatures. numberanalytics.com |

Claisen Rearrangements in Stereocontrolled Dienoate Synthesis

The Claisen rearrangement is a powerful sigmatropic rearrangement that forms a carbon-carbon bond with a high degree of stereocontrol. The reaction involves the -sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. The Ireland-Claisen rearrangement, a variation using silyl (B83357) ketene (B1206846) acetals derived from allyl esters, is particularly useful for the stereocontrolled synthesis of dienoates. rsc.orgnih.gov

This method allows for the transfer of existing stereochemistry in the starting material to new stereocenters in the product with high fidelity. For example, an Ireland-Claisen rearrangement was used in the synthesis of a methyl (4E,7Z)-undecadienoate derivative. rsc.orgresearchgate.net In this sequence, an ester was converted into its silyl enol ether, which then rearranged to form the dienoate product, establishing the C4-C5 double bond and a new stereocenter at C2. rsc.org Similarly, the rearrangement of a benzoyloxyacetate derivative gave methyl (4E,7Z)-2,9-anti-2-benzyloxy-9-(2-trimethylsilylethoxy)methoxydeca-4,7-dienoate with good diastereoselectivity. nih.gov

Another variant, the ortho ester Claisen rearrangement, has been used as a key step in the synthesis of methyl (2E,4Z)-2,4-decadienoate, demonstrating the versatility of this rearrangement family in constructing complex diene systems. researchgate.netoup.com

Ortho Ester Claisen Rearrangement in Chiral Allenic System Generation

The Orthoester Johnson-Claisen rearrangement is a powerful and widely used carbon-carbon bond-forming reaction. researchgate.netbioinfopublication.org This mdpi.commdpi.com-sigmatropic rearrangement converts an allylic alcohol into a γ,δ-unsaturated ester by heating it with a trialkyl orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. bioinfopublication.org The reaction is valued for its compatibility with numerous functional groups and its ability to proceed as a one-pot, one-step process. researchgate.net

A significant application of this rearrangement is in the synthesis of chiral allenes from chiral propargylic alcohols. illinois.edu The central chirality of the propargylic system is effectively transferred to the axial chirality of the allene (B1206475) product with high fidelity. illinois.edunih.gov For instance, the rearrangement of a chiral propargylic alcohol using triethyl orthoacetate can lead to a chiral allenic ester. illinois.edu This transformation is a key step in the synthesis of various complex molecules and natural products. researchgate.net The generation of these chiral allenic esters provides a versatile intermediate that can be further elaborated into dienoate systems.

| Propargylic System | Rearrangement Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Propargyloxy Acetic Acid | Wittig Rearrangement, Chiral Base | Allenic α-hydroxyl ester | - | 93:7 to 99:1 er | illinois.edu |

| Racemic Propargyl Vinyl Ethers | Ni(II)/Chiral Ligand (Kinetic Resolution) | Enantio-enriched Allene | High | 95% ee | mdpi.com |

| Propargyl Ethers | Asymmetric Catalytic Saucy-Marbet Claisen Rearrangement | β-substituted Allenyl Carbonyls | - | 96–98% ee | nih.gov |

Ring-Closing Metathesis for Macrocyclic Dienoate Lactone Analogues

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocyclic compounds, including unsaturated lactones that are analogues of cyclic dienoates. mdpi.comrsc.org This reaction utilizes transition-metal catalysts, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts), to form a new double bond by joining the two terminal alkenes of an acyclic diene ester, thereby closing the ring. mdpi.commdpi.com

The synthesis of macrocyclic dienoate lactones via RCM allows for the creation of various ring sizes, from 13-membered rings up to much larger structures. mdpi.comrsc.orgacs.org A critical aspect of this methodology is the control of the stereochemistry of the newly formed double bond. Catalyst selection is paramount in achieving high Z/E selectivity. acs.orgnih.gov For example, specific molybdenum-based catalysts have been shown to produce macrocyclic (E,Z)- or (Z,E)-dienoates with high stereoselectivity (>98:2 Z/E) for rings up to 18 members. acs.org The reaction is typically conducted under high dilution conditions to favor the intramolecular RCM over intermolecular polymerization. mdpi.com

| Substrate | Catalyst (mol%) | Ring Size | Yield (%) | Z/E Ratio | Reference |

|---|---|---|---|---|---|

| E-dienoate (for 18-membered ring) | Mo-based (5.0-10) | 18 | - | >98:2 | acs.org |

| E-dienoate (for 20-membered ring) | Mo-based (5.0-10) | 20 | - | 91:9 | acs.org |

| CH2=CH(CH2)8COO(CH2)9CH=CH2 | Ru-based (1) | 21 | 82 | 60:40 | mdpi.com |

| Dodec-11-en-1-yl acrylate | Ru-based (10) | 14 | 87 | - | mdpi.com |

Telomerization Reactions for Functionalized Decadienoates

Telomerization is an atom-economical process that allows for the construction of longer carbon chains with specific functional groups. researchgate.net The palladium-catalyzed telomerization of 1,3-dienes with nucleophiles is a versatile method for producing functionalized C8 and longer chains. thieme-connect.comrsc.org

A key route to precursors of decadienoates involves the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with malonates. thieme-connect.comthieme-connect.com In this reaction, two molecules of 1,3-butadiene react with a soft carbon nucleophile, such as dimethyl malonate, to form a C8-chain with a malonate group at one end. Subsequent chemical modifications can convert this intermediate into the desired decadienoate structure. For example, this method can yield methyl (E)-deca-4,9-dienoate, a close analogue and important intermediate. researchgate.netthieme-connect.comthieme-connect.com Research has shown that changing the reaction solvent from excess malonate to an alcohol can significantly improve the catalyst's performance, increasing the turnover frequency (TOF) without negatively impacting the reaction's selectivity. thieme-connect.comthieme-connect.com

| Catalyst System | Solvent | Temperature (°C) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Pd-PPh₃/PhONa | Dimethyl Malonate (excess) | 60 | < 10 | thieme-connect.com |

| Pd-PPh₃/PhONa | Methanol | 60 | 167 | thieme-connect.com |

| Pd-PPh₃/PhONa | Tetrahydrofuran (THF) | 60 | ~150 | thieme-connect.com |

| Pd-PPh₃/PhONa | Acetonitrile | 60 | ~50 | thieme-connect.com |

Stereoselective Synthesis of Methyl deca-4,8-dienoate Isomers and Derivatives

Controlling the stereochemistry—both the enantiomeric purity at chiral centers and the geometry of the double bonds—is critical in the synthesis of complex molecules like Methyl deca-4,8-dienoate.

Enantioselective Routes to Hydroxylated Octadienoates

The introduction of hydroxyl groups in a stereocontrolled manner is a common strategy for synthesizing valuable derivatives and building blocks. One of the most effective methods for this is the Sharpless asymmetric dihydroxylation. This reaction allows for the highly regio- and enantioselective conversion of an alkene into a 1,2-diol.

Control of E/Z Isomerism in Conjugated Diene Systems

The precise geometry of the double bonds (E/Z isomerism) in a diene system is crucial as it influences the molecule's physical and biological properties. mdpi.com Several synthetic methods offer control over this aspect.

Comparative Analysis of Synthetic Routes: Yield, Purity, Stereoselectivity, and Scalability

The synthesis of methyl deca-4,8-dienoate and its analogues can be achieved through various chemical strategies, each with distinct advantages and disadvantages concerning yield, purity, stereoselectivity, and scalability. The choice of a particular synthetic route often depends on the desired isomeric purity and the scale of production.

For syntheses requiring high stereochemical control, transition-metal catalyzed cross-coupling reactions are often the methods of choice. Palladium-catalyzed reactions, in particular, have proven effective for the stereocontrolled synthesis of conjugated dienoates. One such example is the Negishi coupling, which involves the reaction of an organozinc reagent with an appropriate organic halide. For instance, the synthesis of (4E,8Z)-methyl deca-4,8-dienoate can be achieved by coupling an alkenyl zinc reagent, prepared from 1,3-pentadiene, with methyl (E)-β-bromoacrylate in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This method offers high yields and excellent stereoisomeric purity (≥98%). However, the use of expensive catalysts and reagents can make this approach less economically viable for large-scale production.

Another stereoselective approach involves the Ireland-Claisen rearrangement. This powerful carbon-carbon bond-forming reaction has been utilized in the synthesis of complex molecules containing the deca-4,8-dienoate framework. For example, the rearrangement of acetates prepared from a syn-benzaldehyde product has been shown to stereoselectively produce methyl (3R,11R)-3-methyl-11-(arylmethoxy)-11-phenylundeca-4,8-dienoates. researchgate.net

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, are also valuable tools for constructing the double bonds in methyl deca-4,8-dienoate and its analogues with specific stereochemistries. researchgate.net These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. For example, all eight geometric isomers of methyl 2,4,6-decatrienoate have been synthesized using Wittig-type olefinations. researchgate.net A tandem Dess-Martin oxidation followed by a Wittig reaction has been used to produce methyl (2E,4Z,7Z)-2,4,7-decatrienoate. researchgate.net

For industrial-scale production, continuous flow reactors present a significant advantage over traditional batch processes. Flow chemistry offers enhanced heat and mass transfer, which can lead to minimized side reactions and improved yields. In the context of methyl deca-4,8-dienoate synthesis, a continuous flow system could involve passing the reactants through a heated microfluidic or tubular reactor containing an immobilized catalyst, such as a heterogeneous acid catalyst like Amberlyst-15. This approach allows for better control over reaction parameters and can facilitate a more efficient and scalable production process.

The following table provides a comparative overview of different synthetic methods:

| Synthetic Method | Typical Yield (%) | Typical Purity (%) | Stereoselectivity | Scalability |

| Acid-Catalyzed Esterification | 75–80 | 90–95 | Low | Moderate |

| Palladium-Catalyzed Alkenylation (Negishi Coupling) | 85–90 | 98–99 | High | Low |

| Ireland-Claisen Rearrangement | Moderate to high | High | High | Moderate |

| Wittig-type Olefinations | Variable | High | High | Moderate |

| Continuous Flow Reactor | High | High | Moderate to High | High |

Chemical Transformations and Reaction Mechanisms of Methyl Deca 4,8 Dienoate

Oxidation Reactions

The double bonds and the methyl ester group of methyl deca-4,8-dienoate are susceptible to oxidation under various conditions, leading to the formation of aldehydes, carboxylic acids, epoxides, and diols.

Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives

The oxidation of methyl deca-4,8-dienoate can be controlled to selectively target either the dienyl moieties or the ester group. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be employed to convert the compound into its corresponding aldehydes or carboxylic acids. For instance, the oxidation of the dienyl portion can lead to the formation of deca-4,8-dienal or deca-4,8-dienoic acid.

The selective oxidation of aldehydes to carboxylic acids can be achieved with high efficiency using various catalytic systems. For example, heteropolyacids have been shown to effectively catalyze the oxidation of aldehydes to carboxylic acids in the presence of dioxygen. academie-sciences.fr Additionally, biocatalytic methods using aldehyde dehydrogenases offer a chemoselective route for the aerobic oxidation of aldehydes to carboxylic acids. nih.gov While aldehydes are readily oxidized to carboxylic acids by common oxidizing agents like nitric acid and potassium permanganate, ketones are generally more resistant to oxidation, requiring more vigorous conditions. ncert.nic.in

| Reactant | Oxidizing Agent | Product | Reference |

| Methyl deca-4,8-dienoate | Potassium permanganate, Chromium trioxide | Deca-4,8-dienal or Deca-4,8-dienoic acid | |

| Aldehydes | Heteropolyacids/O2 | Carboxylic acids | academie-sciences.fr |

| Aldehydes | Aldehyde dehydrogenases | Carboxylic acids | nih.gov |

| Aldehydes | Nitric acid, Potassium permanganate | Carboxylic acids | ncert.nic.in |

Epoxidation Reactions and Diol Formation

The carbon-carbon double bonds in methyl deca-4,8-dienoate can be converted to epoxides, which are valuable intermediates in organic synthesis. This transformation is commonly achieved using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction is typically performed in a non-aqueous solvent to prevent the hydrolysis of the resulting epoxide. libretexts.org The more electron-rich double bond of a diene is generally epoxidized preferentially. acs.org

| Starting Material | Reagent(s) | Product | Key Feature | Reference |

| Alkene | Peroxycarboxylic acid (e.g., m-CPBA) | Epoxide | Electrophilic addition | libretexts.orgacs.org |

| Epoxide | H3O+ or OH- | Vicinal diol | Ring-opening hydrolysis, anti-dihydroxylation | libretexts.org |

| Alkene | Osmium tetroxide | Vicinal diol | syn-dihydroxylation | libretexts.org |

| 1,5-Diene | Permanganate | Tetrahydrofuran-diol | Oxidative cyclization | soton.ac.uk |

Reduction Reactions

The ester functional group and the dienyl moieties of methyl deca-4,8-dienoate can be selectively reduced to yield alcohols or a saturated ester, respectively.

Reduction of the Ester Functional Group to Alcohols

The ester group of methyl deca-4,8-dienoate can be reduced to a primary alcohol, yielding deca-4,8-dien-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). sci-hub.st While NaBH₄ is generally a milder reducing agent, its reactivity can be enhanced by the addition of catalysts like cerium(III) chloride (CeCl₃), allowing for the efficient reduction of methyl esters to their corresponding alcohols under mild conditions. sci-hub.st This catalyzed reaction exhibits high functional group compatibility, selectively reducing the ester group in the presence of other functionalities like nitro groups or halogens. sci-hub.st

| Substrate | Reducing Agent System | Product | Reference |

| Methyl deca-4,8-dienoate | Lithium aluminum hydride or Sodium borohydride | Deca-4,8-dien-1-ol | |

| Methyl esters | NaBH₄/CeCl₃ | Primary alcohols | sci-hub.st |

Selective Hydrogenation of Dienyl Moieties

The carbon-carbon double bonds of the dienyl system in methyl deca-4,8-dienoate can be selectively reduced through hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). The reaction can be controlled to achieve partial or complete saturation of the double bonds, leading to the formation of methyl decenoates or methyl decanoate, respectively. Asymmetric hydrogenation using chiral rhodium complexes has been successfully applied to other substrates, suggesting the potential for stereoselective reduction of the double bonds in methyl deca-4,8-dienoate. acs.org

| Substrate | Reagent(s) | Product | Reference |

| Methyl (4E)-5,9-dimethyldeca-4,8-dienoate | H₂/Pd-C | 5,9-dimethyl-decanoic acid methyl ester | |

| β-substituted enamides | Chiral Rhodium(I) complexes | Chiral amines | acs.org |

Substitution Reactions Involving the Ester Group

The ester group of methyl deca-4,8-dienoate can undergo substitution reactions where the methoxy (B1213986) group is replaced by another nucleophile. These reactions, often referred to as transesterification when another alcohol is the nucleophile, are typically catalyzed by either an acid or a base. For example, reacting methyl deca-4,8-dienoate with an alcohol in the presence of an acid catalyst would result in a new ester. Similarly, reaction with an amine would produce an amide.

Olefin Metathesis Reactions

Olefin metathesis is a powerful catalytic reaction that involves the exchange of alkylidene fragments between two alkenes, leading to the formation of new carbon-carbon double bonds. rsc.org For a diene ester like methyl deca-4,8-dienoate, this reaction class offers pathways for both chain scission into smaller, functionalized molecules and polymerization into long-chain structures. rsc.orgjove.com The reaction is typically catalyzed by transition metal carbene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock. wikipedia.orgsci-hub.se These catalysts are valued for their high functional group tolerance, allowing them to operate on substrates like esters without significant side reactions. wikipedia.org

Cross-Metathesis and Ethenolysis for Chain Scission

Cross-metathesis (CM) involves the reaction of two different alkenes. When methyl deca-4,8-dienoate is reacted with a simple alkene, the double bonds at the C4 and C8 positions can be selectively cleaved. A particularly significant variant of CM is ethenolysis, where ethylene (B1197577) is used as the cross-metathesis partner to cleave internal double bonds, yielding valuable terminal olefins. scielo.br

For methyl deca-4,8-dienoate, ethenolysis can occur at either of its double bonds:

Cleavage at the C4=C5 bond would produce 1-hexene (B165129) and methyl but-3-enoate.

Cleavage at the C8=C9 bond would produce 1-butene (B85601) and methyl oct-7-enoate.

The efficiency of ethenolysis is highly dependent on the catalyst and reaction conditions. Modern ruthenium catalysts, especially those bearing N-heterocyclic carbene (NHC) and cyclic alkyl amino carbene (CAAC) ligands, have shown exceptional activity for the ethenolysis of fatty acid methyl esters (FAMEs), which are structurally analogous to methyl deca-4,8-dienoate. nih.govmdpi.com High ethylene pressure is typically employed to favor the cross-metathesis reaction over competing self-metathesis of the starting ester. scielo.br

Research on the ethenolysis of methyl oleate, a C18 mono-unsaturated ester, provides a strong model for these transformations. nih.govuni-konstanz.de Using advanced ruthenium catalysts, high turnover numbers (TONs) and selectivity for terminal olefin products have been achieved.

Table 1: Representative Catalysts and Conditions for Ethenolysis of Fatty Acid Esters

| Catalyst Type | Substrate | Catalyst Loading | Ethylene Pressure | Temperature | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Re₂O₇/Al₂O₃/Et₄Sn | Methyl Linoleate | Not specified | Excess | 20 °C | Yielded shorter-chain dienes and esters like methyl dec-9-enoate. | scielo.br |

| Hoveyda-Grubbs 2nd Gen. | Methyl Oleate | Not specified | Not specified | Not specified | Successfully produced 1-decene (B1663960) and methyl 9-decenoate. | uni-konstanz.de |

| CAAC-Ru Complex | Methyl Oleate | 1-3 ppm | 150 psi | 40 °C | Achieved exceptionally high TONs, up to 340,000, demonstrating industrial potential. | nih.gov |

Cross-metathesis with partners other than ethylene is also a viable strategy. Studies on similar dienyl esters, such as methyl (2Z,4E)-hexadienoate, show that reaction with terminal alkenes using a second-generation Grubbs-Hoveyda catalyst (GH-II) can produce substituted (2Z,4E)-dienyl esters in good yields. nih.gov This demonstrates a pathway to elaborate the chain of methyl deca-4,8-dienoate.

Mechanistic Aspects of Metathesis Catalysis and Reactivity

The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. rsc.orgsci-hub.se

The catalytic cycle with a Grubbs-type ruthenium catalyst can be summarized as:

Initiation : For most modern catalysts, a "throw-away" or pre-dissociating ligand (e.g., a phosphine (B1218219) or a chelating ether) dissociates from the metal center to generate a more reactive 14-electron species. rsc.org This is known as a dissociative mechanism.

Cycloaddition : The substrate's olefin coordinates to the vacant site on the ruthenium carbene, followed by a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.

Cycloreversion : The metallacyclobutane ring fragments in a retro-[2+2] reaction. This can either regenerate the starting materials (a non-productive step) or form a new olefin product and a new ruthenium carbene complex.

Propagation : The new ruthenium carbene reacts with the second olefin (in cross-metathesis) or another molecule of the same diene (in ADMET polymerization), continuing the cycle. jove.com

For a diene like methyl deca-4,8-dienoate, the presence of two double bonds introduces competitive reaction pathways. The reaction can be either intramolecular, leading to ring-closing metathesis (RCM), or intermolecular, leading to acyclic diene metathesis (ADMET) polymerization. The outcome is typically controlled by substrate concentration; high concentrations favor intermolecular ADMET, while low concentrations favor intramolecular RCM. sci-hub.se The ester functional group is generally well-tolerated, provided it is not in close proximity to the double bond. scielo.br

Hydrolysis and Trans-esterification Mechanisms

The ester group of methyl deca-4,8-dienoate is a key reactive site for hydrolysis and trans-esterification reactions. These transformations can be achieved through either enzymatic or chemical catalysis.

Enzymatic Hydrolysis by Esterases and Fatty Acid Release

Enzymes, particularly lipases and esterases, are highly efficient catalysts for the hydrolysis of esters. The canonical mechanism for these hydrolases involves a catalytic triad (B1167595) of amino acid residues, typically Serine-Histidine-Aspartate, located in the enzyme's active site. nih.gov

The mechanism proceeds as follows:

The substrate, methyl deca-4,8-dienoate, binds to the active site.

The serine residue, activated by the histidine-aspartate pair, acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a high-energy tetrahedral intermediate, which is stabilized by the enzyme's "oxyanion hole". nih.gov

The intermediate collapses, releasing methanol (B129727) and forming a covalent acyl-enzyme intermediate, where the deca-4,8-dienoyl chain is attached to the serine residue.

A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate. This releases the free fatty acid (deca-4,8-dienoic acid) and regenerates the active enzyme. nih.gov

Lipases such as Candida antarctica Lipase (B570770) B (CALB) are well-known for their broad substrate specificity and high efficiency in both aqueous and non-aqueous environments, making them suitable for hydrolyzing a wide range of esters, including FAMEs. viamedica.pl The hydrolysis is reversible, and under low water conditions, these enzymes can catalyze ester synthesis or trans-esterification. viamedica.pl

Table 2: Enzymes Capable of Ester Hydrolysis and Trans-esterification

| Enzyme | Source Organism | Key Characteristics | Reference |

|---|---|---|---|

| Lipase B (CALB) | Candida antarctica | High enantioselectivity, thermal stability, and broad substrate specificity. Active in aqueous and organic solvents. | viamedica.pl |

| Pig Liver Esterase (PLE) | Porcine Liver | Known for broad specificity and use in regiospecific hydrolysis of diesters. | science.gov |

| Porcine Pancreatic Lipase (PPL) | Porcine Pancreas | Commonly used lipase, though may show lower yield for some esters compared to esterases. | bjpharm.org.uk |

Chemical Trans-esterification Processes in Complex Reaction Media

Chemical trans-esterification is a widely used industrial process, most notably for the production of biodiesel (FAMEs) from triglycerides. researchgate.net This process involves reacting an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For methyl deca-4,8-dienoate, this could involve reacting it with ethanol (B145695) to produce ethyl deca-4,8-dienoate and methanol.

The most common method uses a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The mechanism is as follows:

The base reacts with the alcohol (e.g., ethanol) to form an alkoxide (ethoxide) and water. The alkoxide is a much stronger nucleophile than the alcohol itself.

The alkoxide ion attacks the carbonyl carbon of the methyl deca-4,8-dienoate, forming a tetrahedral intermediate.

The intermediate collapses, eliminating a methoxide (B1231860) ion and forming the new ethyl ester.

The methoxide ion reacts with another molecule of ethanol to regenerate the ethoxide catalyst, or it can react with the protonated catalyst to form methanol.

This reaction is an equilibrium process. To drive it to completion, a large excess of the reactant alcohol is typically used. psu.edu The reaction is sensitive to the presence of water and free fatty acids, which can consume the base catalyst in a non-productive saponification reaction. scielo.br

Table 3: Typical Conditions for Base-Catalyzed Trans-esterification of Oils

| Parameter | Typical Range/Value | Reason | Reference |

|---|---|---|---|

| Catalyst | NaOH or KOH | Forms a strong nucleophilic alkoxide. | researchgate.netpsu.edu |

| Catalyst Concentration | 0.5 - 2.0 wt% of oil | Sufficient to catalyze the reaction without excessive soap formation. | researchgate.netacs.org |

| Alcohol to Oil Molar Ratio | 6:1 to 12:1 | Shifts the equilibrium towards the product side. | psu.eduacs.org |

| Temperature | 40 - 65 °C | Increases reaction rate without boiling the methanol (at atmospheric pressure). | psu.edu |

| Reaction Time | 1 - 4 hours | Sufficient time to reach high conversion. | psu.eduacs.org |

Alternatively, acid-catalyzed trans-esterification can be performed, often using catalysts like sulfuric acid or hydrochloric acid in methanol. nih.gov This method is less sensitive to free fatty acids but is generally slower than base-catalyzed reactions and requires higher temperatures. nih.gov

Mechanistic Studies of Dienoate Transformations

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide deeper insight into the reactivity of dienoates. nih.govresearchgate.net For methyl deca-4,8-dienoate, the two double bonds and the ester group create a landscape of potential transformations beyond simple metathesis or hydrolysis.

The two olefinic moieties can participate in intramolecular reactions. For instance, radical cyclization is a potential pathway. Mechanistic studies on related systems show that radical cyclizations can be initiated enzymatically or chemically to form cyclic structures, such as oxindoles from α-haloamides, highlighting the possibility of forming new C-C bonds through non-metathetic pathways. nih.gov

Furthermore, the conjugated system that could be formed from methyl deca-4,8-dienoate via isomerization makes it a candidate for cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net Computational studies on the cycloaddition of dienes with various partners have elucidated the kinetic and thermodynamic factors that control product formation, including the preference for endo or exo products and the influence of catalysts. acs.orgnih.gov While specific studies on methyl deca-4,8-dienoate are not prevalent, these theoretical frameworks provide a robust basis for predicting its behavior in such transformations. For example, DFT studies on tandem cycloaddition reactions of dienes show that the process often proceeds through an asynchronous one-step mechanism, with the stereochemistry being determined in a specific step of the cascade. researchgate.net These insights are crucial for designing synthetic routes that leverage the unique structure of dienoates to build molecular complexity.

Allene-Forming Reductions of Propargylic Precursors

One of the significant methods for synthesizing allenes involves the substitution reactions of propargylic compounds. thieme-connect.de These reactions, often mediated by organocopper reagents or transition metal catalysts, proceed via an S(_N)2' mechanism, where a nucleophile attacks the triple bond, inducing a rearrangement and displacement of a leaving group from the propargylic position to yield an allene (B1206475). thieme-connect.deacs.org

The reduction of propargylic derivatives using hydride reagents is a key method for producing allenes. acs.org Similarly, organocopper reagents are frequently used for their high regio- and stereoselectivity in converting propargylic esters to allenes. thieme-connect.de While direct synthesis of Methyl deca-4,8-dienoate via this pathway is not extensively documented in the provided literature, the general mechanism is well-established for related structures. For instance, the treatment of propargylic acetates with lithium dialkylcuprates leads to the clean formation of allenes. thieme-connect.de Palladium-catalyzed reductions of propargylic acetates also provide a mild and convenient method for preparing allenes. acs.org

These transformations are crucial in synthetic organic chemistry for creating the unique cumulated double bond system of allenes, which can then be isomerized or further functionalized. researchgate.netcymitquimica.com A thermal rearrangement of β-allenic esters, for example, can yield (2E,4Z)-dienoic esters, demonstrating a pathway from an allenic intermediate to a conjugated dienoate structure similar to Methyl deca-4,8-dienoate. researchgate.net

Table 1: Reagents and Conditions for Allene-Forming Reactions from Propargylic Precursors

| Reagent/Catalyst System | Substrate Type | General Conditions | Reference |

|---|---|---|---|

| Hydride Reagents | Chiral Propargylic Derivatives | Varies depending on specific hydride | acs.org |

| Lithium Dialkylcuprates | Propargylic Acetates | Prepared from methyllithium (B1224462) and copper(I) iodide | thieme-connect.de |

| Organocopper Reagents | Propargylic Halides/Sulfonates | Copper salts (e.g., CuCl), base, aqueous solution | thieme-connect.de |

| Palladium(0) Complex / SmI₂ | Propargylic Acetates | Mild reaction conditions | acs.org |

Formation Mechanisms of Volatile Compounds via Lipid Autoxidation Pathways

Methyl deca-4,8-dienoate can be formed as a volatile compound during the degradation of larger polyunsaturated fatty acids through autoxidation. This process is a primary cause of flavor and aroma development in foods containing lipids. sciopen.comnih.gov

The autoxidation mechanism begins with the formation of lipid hydroperoxides (LOOH) from unsaturated fatty acids. aocs.orgcirad.fr These primary oxidation products are unstable, especially at elevated temperatures, and decompose into smaller, more volatile molecules. nih.gov The decomposition is initiated by the homolytic cleavage of the hydroperoxide to form an alkoxy radical (LO•). aocs.orgcirad.fr

This alkoxy radical undergoes β-scission, which involves the breaking of a carbon-carbon bond adjacent to the radical. This scission results in the formation of a volatile aldehyde and an alkyl or alkenyl radical. aocs.org The specific volatile compounds produced depend on the original fatty acid and the position of the initial hydroperoxide group. For example, the breakdown of linoleic acid is known to produce volatile compounds such as hexanal (B45976) and deca-2,4-dienal. nih.gov Methyl deca-4,8-dienoate would likely arise from the β-scission of a hydroperoxide formed on a larger polyunsaturated fatty acid methyl ester, where the cleavage occurs at the appropriate bond to yield the C10 chain of the dienoate.

These volatile products are responsible for the characteristic aromas, and sometimes off-flavors, that develop in oils and fats during processing and storage. sciopen.com

Table 2: Examples of Volatile Compounds Formed from Lipid Autoxidation

| Precursor Fatty Acid | Primary Oxidation Product | Key Volatile Products | Reference |

|---|---|---|---|

| Oleic Acid | 8-, 9-, 10-, and 11-hydroperoxides | Aldehydes, Hydrocarbons | aocs.org |

| Linoleic Acid | Hydroperoxides | Hexanal, Oct-2-enal, Deca-2,4-dienal | nih.gov |

Computational Insights into Reaction Mechanisms (e.g., Radical Interactions)

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reaction mechanisms involving fatty acid methyl esters, such as their interactions with radical species during autoxidation. unito.it

A study investigating the reactivity of fatty acid methyl esters with plasma-generated radicals utilized both experimental and theoretical approaches. unito.it For modeling purposes, methyl-cis,cis-deca-4,7-dienoate, a structural isomer of the target compound, was used to represent linoleate. The theoretical calculations focused on the interaction of the ester with hydroxyl (OH) radicals. unito.it

The computational results revealed that radical attack on the lipid chain is a complex process. It was shown that none of the final products could be attributed exclusively to reactions with a single type of radical, like OH. This suggests a qualitative relationship between the observed degradation of the ester and the total amount of various radical species present. unito.it The study also quantified the yields of different product classes, including volatile oxidation products and dimers, highlighting the multiple competing pathways involved in the degradation process. unito.it Such computational models are invaluable for understanding the initial steps of lipid oxidation and the subsequent formation of volatile compounds.

Table 3: Summary of Computational Study on a Methyl Decadienoate Isomer

| Subject of Study | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Reactivity of methyl-cis,cis-deca-4,7-dienoate with radicals | Density Functional Theory (DFT) | Radical attack is complex; product formation is not attributable to a single radical species (e.g., OH). | unito.it |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analysis of methyl deca-4,8-dienoate, providing the necessary separation from other components for accurate identification and quantification.

Gas Chromatography (GC) for Volatile Constituents

Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like methyl deca-4,8-dienoate. researchgate.net In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile and stationary phases. For FAMEs, including methyl deca-4,8-dienoate, the choice of the column's stationary phase is critical and depends on the sample's complexity. ucdavis.edu Nonpolar columns are often used for simpler mixtures, while highly polar columns are preferred for complex samples like those from animal tissues or marine organisms to achieve better separation. ucdavis.edu

Methyl deca-4,8-dienoate has been identified as a volatile component in various natural products. For instance, it was detected in wort, the liquid extracted from the mashing process during beer brewing. researchgate.netresearchgate.net The analysis of steam-volatile, pentane-soluble concentrates from wort using GC led to its identification. researchgate.net

Hyphenated Techniques for Comprehensive Structural Elucidation

To achieve unambiguous identification and detailed structural information, GC is often coupled with other analytical instruments, a practice known as hyphenation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). notulaebotanicae.ronih.gov

GC-MS has been instrumental in identifying methyl deca-4,8-dienoate in various complex mixtures. For example, it was used to identify this compound in the essential oils of hops and in the volatile profiles of certain fruit brandies. notulaebotanicae.roconicet.gov.ar The technique's sensitivity and specificity make it ideal for detecting trace amounts of volatile compounds.

A typical GC-MS analysis involves programming the oven temperature to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. notulaebotanicae.ro For instance, an oven program might start at 60°C and increase to 303°C to separate a wide range of volatile compounds. notulaebotanicae.ro

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

|---|---|

| Column | 5% phenyl, 95% dimethylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 250°C |

| Oven Temperature Program | 60°C (1 min), then 6°C/min to 240°C (5 min), then 7°C/min to 303°C (1 min) |

| Mass Spectrometer Mode | Full scan (70 eV) |

| Identification | Comparison with NIST mass spectral libraries |

This table presents a representative set of parameters for the GC-MS analysis of volatile compounds, including esters like methyl deca-4,8-dienoate. Actual parameters may vary depending on the specific analytical goals and sample matrix. notulaebotanicae.ro

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds in solid, liquid, and gaseous samples. nih.govresearchgate.net In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently inserted into the hot injector of a GC, where the analytes are desorbed and transferred to the GC column for separation and analysis by MS.

This technique has been successfully used to analyze the volatile components of various food products, such as durian, where changes in the volatile profile during different drying processes were investigated. nih.gov HS-SPME-GC-MS is particularly advantageous for its simplicity, speed, and sensitivity in detecting aroma compounds. researchgate.net

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized analytical technique used to measure the stable isotope ratios of specific compounds in a sample. spectroscopyonline.comfmach.it As compounds elute from the GC, they are combusted in a reactor, converting them into simple gases like CO2. ucdavis.edu These gases are then introduced into an isotope ratio mass spectrometer, which measures the relative abundance of different isotopes (e.g., ¹³C and ¹²C). ucdavis.eduspectroscopyonline.com

GC-C-IRMS is a powerful tool for food authentication and traceability studies. spectroscopyonline.comfmach.it For fatty acid methyl esters, this technique can help determine the origin of the fatty acids based on the isotopic signatures of the plants from which they were derived. thermofisher.com The δ¹³C values of FAMEs can differ depending on the photosynthetic pathway (C3 vs. C4) of the original plant source. thermofisher.com This method has been applied to differentiate olive oils from different geographic regions and to trace dietary fats in animals. spectroscopyonline.comfmach.it

Table 2: Typical GC-C-IRMS System Configuration for FAME Analysis

| Component | Description |

|---|---|

| Gas Chromatograph | Thermo Trace GC 1310 or similar |

| Combustion Interface | GC IsoLink II with a NiO tube containing CuO/NiO wires at 1000°C for ¹³C analysis |

| Isotope Ratio Mass Spectrometer | Thermo Finnigan MAT 253 or equivalent |

| Data Acquisition | Software capable of measuring isotopic peaks (e.g., m/z 44, 45, and 46 for CO₂) |

This table outlines the key components of a GC-C-IRMS system used for the isotopic analysis of fatty acid methyl esters. ucdavis.eduspectroscopyonline.com

Headspace-Solid Phase Microextraction (HS-SPME) Coupled with GC-MS

Gel Permeation Chromatography (GPC/SEC) for Polymer and Degradation Product Analysis

While not directly used for the primary analysis of a small molecule like methyl deca-4,8-dienoate, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a valuable technique for analyzing polymers and their degradation products. researchgate.net GPC separates molecules based on their size, or more accurately, their hydrodynamic volume, in solution. Larger molecules elute from the column faster than smaller molecules.

In a hypothetical context where methyl deca-4,8-dienoate might be a degradation product of a larger polymeric structure, GPC could be employed to analyze the molecular weight distribution of the polymer before and after degradation. researchgate.net This would provide information on the extent of degradation. The degradation products, once separated, could then potentially be collected and further analyzed by techniques like GC-MS to identify smaller molecules like methyl deca-4,8-dienoate.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods form the cornerstone of molecular identification, providing detailed information about the compound's structure and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl deca-4,8-dienoate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum, characteristic signals confirm the key functional groups. The methyl ester protons (-OCH₃) typically appear as a singlet around δ 3.64 ppm. scielo.br The olefinic protons (-CH=CH-) of the two double bonds produce multiplets in the region of δ 5.3-5.4 ppm. scielo.brjournals.co.za Protons on the methylene (B1212753) group adjacent to the ester function (α-CH₂) are observed as a triplet around δ 2.36 ppm, while the diallylic methylene protons between the two double bonds (at C-6) and other methylene groups produce signals at distinct chemical shifts. scielo.brjournals.co.za The terminal methyl group protons (at C-10) are typically observed as a doublet or triplet depending on the specific isomer, with a chemical shift around δ 1.60 ppm. scielo.br

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded, resonating around δ 174.0 ppm. researchgate.netscielo.br The olefinic carbons appear in the range of δ 120-135 ppm. The methoxy (B1213986) carbon (-OCH₃) has a characteristic signal, while the various methylene carbons along the aliphatic chain can be distinguished based on their proximity to the electron-withdrawing ester group and the double bonds, typically resonating between δ 20-35 ppm. researchgate.netscielo.br The use of computational tools to predict ¹³C NMR chemical shifts has become a valuable method for comparing with experimental data to validate structural assignments. tandfonline.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl Alkadienoates

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity / Notes |

| -COOCH₃ | ~3.64 scielo.br | ~51.5 beilstein-journals.org | s (singlet) |

| -C=O | - | ~174.0 researchgate.netscielo.br | Carbonyl carbon |

| -CH=CH- | ~5.35 scielo.br | ~125-135 | m (multiplet) |

| α-CH₂ (to ester) | ~2.36 scielo.br | ~34.5 researchgate.netscielo.br | t (triplet) |

| Diallylic -CH₂- | ~2.7-2.8 journals.co.za | ~30-35 | t (triplet) |

| Terminal -CH₃ | ~1.60 scielo.br | ~14-20 | d (doublet) or t (triplet) |

Note: The exact chemical shifts and multiplicities can vary depending on the specific E/Z isomeric form and the solvent used. Data is representative and based on structurally similar compounds.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For methyl deca-4,8-dienoate (C₁₁H₁₈O₂), the calculated monoisotopic mass is 182.13068 Da.

Electron Ionization (EI) mass spectra of related long-chain methyl dienoates show characteristic fragmentation pathways. researchgate.net Key fragmentation includes α-cleavage relative to the ester group and β-cleavage relative to the double bonds. scielo.br For instance, a base peak at m/z 81 has been observed in a similar dienoate, corresponding to β-cleavage at the double bond. researchgate.net The analysis of these fragments helps to confirm the position of the double bonds and the ester group within the carbon chain. Predicted collision cross section (CCS) values can be calculated for various adducts (e.g., [M+H]⁺, [M+Na]⁺) which aids in identification in liquid chromatography-mass spectrometry (LC-MS) analyses. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for Methyl deca-4,8-dienoate

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₁₁H₁₉O₂⁺ | 183.13796 | 144.0 |

| [M+Na]⁺ | C₁₁H₁₈O₂Na⁺ | 205.11990 | 150.1 |

| [M-H]⁻ | C₁₁H₁₇O₂⁻ | 181.12340 | 143.7 |

| [M+NH₄]⁺ | C₁₁H₂₂NO₂⁺ | 200.16450 | 164.3 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Isomeric Analysis and Stereochemical Assignment

Methyl deca-4,8-dienoate can exist as different geometric isomers (E/Z) depending on the configuration around the two double bonds. The analytical challenge lies in separating and identifying these specific isomers.

The parent structure of methyl deca-4,8-dienoate is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exhibit enantiomerism. Consequently, enantioselective gas chromatography is not applicable for determining the chiral purity of the unsubstituted compound itself.

However, this technique would be crucial for the analysis of substituted derivatives of methyl deca-4,8-dienoate where a chiral center is present. In such cases, enantioselective GC using a chiral stationary phase would be the method of choice to separate and quantify the enantiomers, thereby determining the enantiomeric excess or purity of the sample.

The differentiation of the four possible geometric isomers of methyl deca-4,8-dienoate—(4E,8E), (4E,8Z), (4Z,8E), and (4Z,8Z)—is critical. This is typically achieved using a combination of chromatographic and spectroscopic techniques.

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating geometric isomers. researchgate.net Isomers with different shapes and polarities often exhibit different retention times on a given chromatographic column. For example, all four geometric isomers of methyl octa-4,6-dienoate were successfully separated by GC on an apolar phase. researchgate.net

NMR spectroscopy is also definitive for assigning E/Z configuration. In ¹H NMR, the coupling constant (J-value) between the vinylic protons of a double bond is characteristically larger for the E (trans) configuration (typically 12-18 Hz) compared to the Z (cis) configuration (typically 6-12 Hz). rsc.org Furthermore, the chemical shifts of the carbons adjacent to the double bond in ¹³C NMR spectra are also sensitive to the stereochemistry, providing another layer of confirmation. tandfonline.com

Enantioselective Gas Chromatography for Chiral Purity Determination

Computational and Theoretical Approaches in Analytical Data Interpretation

Computational chemistry provides powerful tools that complement experimental analytical data for methyl deca-4,8-dienoate. These methods enhance the accuracy and efficiency of structural elucidation and spectral interpretation.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts (¹H and ¹³C) for different possible isomers of a molecule. sparkl.me By comparing the computationally predicted spectra with the experimental spectra, chemists can confidently assign the correct structure. nih.gov This approach is particularly valuable for distinguishing between complex stereoisomers where experimental data alone may be ambiguous. tandfonline.com

In mass spectrometry, theoretical calculations can predict fragmentation patterns and collision cross-section (CCS) values. uni.lu These predicted values can be stored in databases and used to identify compounds in complex mixtures analyzed by techniques like LC-MS/MS, providing a higher degree of confidence in the identification.

Furthermore, computational models can investigate the conformational properties of molecules in solution, which can influence their NMR chemical shifts. Programs have been developed that can calculate ¹H chemical shifts based on the molecule's conformation, providing a more refined interpretation of the experimental NMR data. liverpool.ac.uk

Density Functional Theory (DFT) for Molecular Structure and Electronic Property Predictions

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of Methyl deca-4,8-dienoate, DFT calculations can provide invaluable, atom-level insights into its geometry and electronic properties, which are fundamental to understanding its chemical reactivity and interactions with biological receptors.